Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its potential pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 244.25 g/mol. The compound features a naphthyridine core, which is known for its biological activity, particularly in antimicrobial and antitumor agents.
This compound can be classified under the category of naphthyridine derivatives, which are cyclic compounds containing nitrogen in their structure. It is often synthesized for research purposes in the field of organic chemistry and pharmacology, where it may serve as a precursor for various bioactive molecules or as a lead compound in drug development.
The synthesis of methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves several steps:
The specific synthetic routes can vary based on the desired substituents and functional groups on the naphthyridine scaffold .
The molecular structure of methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can be represented using various structural formulas:
InChI=1S/C13H12N2O3/c1-7-9(13(17)18)6-10-11(14-7)4-5-15(12(10)16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18)
This notation provides insight into the connectivity of atoms within the molecule.
The compound features:
Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The naphthyridine core is known to exhibit:
Further studies are required to clarify these mechanisms through experimental assays and molecular modeling .
Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 244.25 g/mol |
Purity | Typically >95% |
Solubility | Soluble in organic solvents |
Melting Point | Data not specified |
These properties influence its handling in laboratory settings and its formulation in pharmaceutical applications.
Methyl 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is primarily utilized in research settings for:
Research continues into optimizing its efficacy and exploring new therapeutic applications based on its unique structural characteristics .
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0